(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an amine group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-methylpyridine and an appropriate amine precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions may involve the conversion of the pyridine ring to a piperidine ring.
Substitution: Substitution reactions can occur at the chlorine atom, where it may be replaced by other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine: The free base form without the hydrochloride salt.
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine acetate: Another salt form with different solubility properties.
Uniqueness
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and its chirality, which may impart distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H12Cl2N2 |
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Molecular Weight |
207.10 g/mol |
IUPAC Name |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
LGPXNSTYUZDMPL-RGMNGODLSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)[C@H](C)N.Cl |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)N.Cl |
Origin of Product |
United States |
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